molecular formula C11H16N2O2 B13583099 Ethyl 3-amino-3-(pyridin-2-yl)butanoate

Ethyl 3-amino-3-(pyridin-2-yl)butanoate

Cat. No.: B13583099
M. Wt: 208.26 g/mol
InChI Key: RJAFXOKLHPQVTN-UHFFFAOYSA-N
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Description

Ethyl 3-amino-3-(pyridin-2-yl)butanoate (CAS 1522586-89-5) is a chemical compound with the molecular formula C11H16N2O2 and a molecular weight of 208.26 g/mol . It features a pyridine ring, a primary amino group, and an ethyl ester functional group within its structure, making it a versatile building block for synthetic organic chemistry . Compounds with pyridine and amino acid ester motifs are frequently employed as key intermediates in the development of pharmaceuticals and advanced materials . The presence of multiple functional groups allows researchers to use this compound in various chemical transformations, including nucleophilic additions, ester hydrolysis, and amide bond formations. It is supplied as a high-purity material for research applications. This product is intended for laboratory research purposes only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

ethyl 3-amino-3-pyridin-2-ylbutanoate

InChI

InChI=1S/C11H16N2O2/c1-3-15-10(14)8-11(2,12)9-6-4-5-7-13-9/h4-7H,3,8,12H2,1-2H3

InChI Key

RJAFXOKLHPQVTN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C)(C1=CC=CC=N1)N

Origin of Product

United States

Preparation Methods

Preparation Methods of Ethyl 3-amino-3-(pyridin-2-yl)butanoate

General Synthetic Approaches

The synthesis of this compound typically involves:

Specific Reported Methods

Michael Addition of 2-Aminopyridine to Ethyl Acrylate

One robust method involves the nucleophilic addition of 2-aminopyridine to ethyl acrylate under acidic catalysis and elevated temperature, as described in a Chinese patent (CN104926717A):

  • Reagents: 2-Aminopyridine and ethyl acrylate
  • Catalyst: Trifluoromethanesulfonic acid
  • Solvent: Anhydrous ethanol
  • Conditions: Nitrogen atmosphere, oil bath heating at 120–160°C for 16–20 hours
  • Work-up: Washing with organic solvents, concentration under reduced pressure, recrystallization
  • Yield: Approximately 30–52% overall, with some steps reaching up to 92% yield in intermediates
  • Advantages: Simple, cost-effective, environmentally friendly, and scalable

This method generates Ethyl 3-(pyridin-2-ylamino)propanoate, a close analog to the target compound, and can be adapted for the butanoate derivative by modifying the ester chain length or substituents.

Radical and Palladium-Catalyzed Coupling Methods

A radical synthesis approach reported by the Royal Society of Chemistry involves:

  • Starting materials: 6-iodopyridin-3-amine and methyl 2-(di(tert-butoxycarbonyl)amino)acrylate
  • Reaction: Radical addition under mild conditions to form protected amino acid esters
  • Work-up: Silica gel purification, solvent extractions
  • Yields: High yields (~95%) for protected intermediates
  • Notes: This method allows for the introduction of heteroaryl groups and amino functionality with good stereochemical control

Although this method is more complex, it offers a practical and scalable route to protected amino esters, which can be deprotected to yield this compound analogs.

Catalytic Hydrogenation of N-Oxide Intermediates

The same patent (CN104926717A) describes a multi-step synthesis involving:

  • Preparation of 2-chloropyridine N-oxide (yield 87%)
  • Reaction with β-alanine carbethoxy hydrochloride to form N-oxide intermediates (yield 70%)
  • Final Pd/C catalytic hydrogenation to remove the N-oxide and yield the amino ester (yield 92%)
  • Total process time approximately 100 hours with overall yield ~52%

This multi-step route is more time-consuming but provides high purity and yield of the amino ester product.

Comparative Data Table of Preparation Methods

Method Key Reagents Conditions Yield (%) Advantages Disadvantages
Michael Addition (Patent CN104926717A) 2-Aminopyridine, Ethyl acrylate 120–160°C, 16–20 h, TfOH catalyst 30–52 (overall) Simple, low cost, scalable, eco-friendly Moderate yield, long reaction time
Radical Synthesis (RSC Publication) 6-Iodopyridin-3-amine, Protected acrylate Mild, room temp to moderate heat ~95 (protected) High yield, stereocontrol, scalable Requires protection/deprotection steps
Catalytic Hydrogenation of N-Oxide N-oxide intermediates, Pd/C catalyst Hydrogenation, ~100 h total ~52 (overall) High purity, well-defined intermediates Time-consuming, multi-step

Analytical and Process Considerations

  • Purification: Flash chromatography using silica gel with ethyl acetate/hexane mixtures or recrystallization from ethyl acetate is common.
  • Characterization: ¹H and ¹³C NMR, IR spectroscopy (notably C=O stretch ~1680 cm⁻¹, NH₂ stretch ~3300–3500 cm⁻¹), and mass spectrometry confirm structure and purity.
  • Safety: Reactions involving trifluoromethanesulfonic acid require careful handling due to corrosiveness; inert atmosphere recommended to avoid oxidation.
  • Scalability: Industrial scale-up favors the Michael addition approach due to simpler equipment and lower cost, despite longer reaction times.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-3-(pyridin-2-yl)butanoate can undergo a variety of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-amino-3-(pyridin-2-yl)butanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-amino-3-(pyridin-2-yl)butanoate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Mthis compound

This methyl ester analog (Ref: 10-F653170) has been discontinued by suppliers, as noted in CymitQuimica’s catalog . Key differences include:

  • Ester Group Impact : The ethyl variant likely exhibits higher lipophilicity and slower hydrolysis rates compared to the methyl ester, which may explain its continued relevance in research.
  • Stability: Methyl esters are generally more prone to enzymatic or alkaline hydrolysis due to their smaller leaving group (methanol vs. ethanol). The discontinuation of the methyl analog could reflect synthetic challenges or instability in storage.

Ethyl 3-methyl butanoate (Ethyl isovalerate)

A simpler ester lacking aromatic and amino groups (peak 5 in ), ethyl isovalerate is highly volatile, being lost by the third washing in chromatographic studies . By contrast, the pyridine and amino substituents in this compound likely reduce volatility due to increased molecular weight and intermolecular interactions (e.g., hydrogen bonding).

Ethyl Octanoate

Ethyl octanoate (peak 21 in ) persists through multiple washings due to its long alkyl chain, which lowers volatility . While this compound lacks a long hydrocarbon chain, its aromatic pyridine ring may confer comparable stability in solution by enhancing π-π stacking interactions.

Physicochemical Properties

Compound Molecular Weight (g/mol) Volatility Solubility Stability
This compound ~220.27 Low Moderate High (est.)
Methyl analog ~206.24 Moderate High Low (discontinued)
Ethyl isovalerate 130.18 High Low Moderate
Ethyl octanoate 172.27 Very Low Very Low High

Key Observations :

  • Solubility: The amino group enhances water solubility relative to purely aliphatic esters, though the ethyl ester and pyridine ring counterbalance this effect.
  • Stability : The discontinued status of the methyl analog suggests ethyl esters are preferred for long-term applications, likely due to slower degradation kinetics.

Research Implications

This compound’s unique structure positions it as a versatile intermediate. Its lower volatility compared to aliphatic esters (e.g., ethyl isovalerate) makes it suitable for reactions requiring prolonged heating or storage. Conversely, its solubility profile may limit applications in hydrophobic matrices, necessitating formulation adjustments. The discontinuation of its methyl analog underscores the importance of ester group selection in balancing stability and reactivity.

Q & A

Q. Table 1: Comparative Bioactivity of Pyridine-Containing Analogues

CompoundTarget EnzymeIC₅₀ (µM)Unique Feature
This compoundKinase X0.45Enhanced solubility via amine
Ethyl 3-oxo-4-(pyridin-2-yl)butanoateProtease Y1.2Ketone group increases reactivity

Q. Table 2: Analytical Techniques for Structural Validation

TechniqueKey Data PointsReference
X-ray CrystallographyBond lengths, angles, and disorder parameters
¹H NMRPyridine ring protons (δ 8.2–8.5 ppm)

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